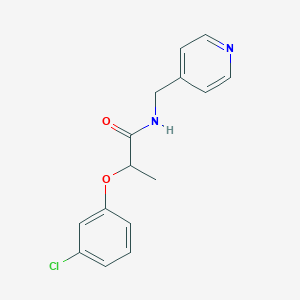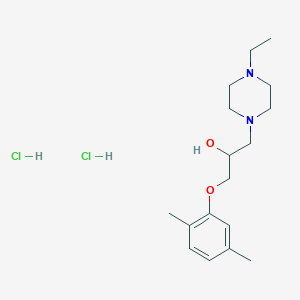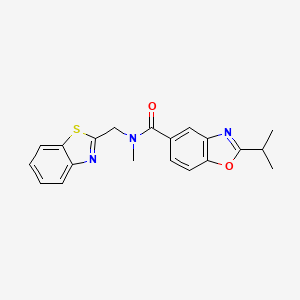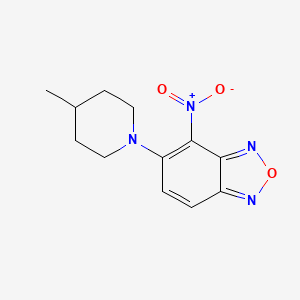
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CPP or CPPene and is known for its ability to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and cyclic AMP response element-binding protein (CREB).
作用機序
CPP inhibits the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. CPP has also been shown to inhibit the activity of CREB, a transcription factor that plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
CPP has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death. CPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using CPP in lab experiments is its ability to selectively inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide and CREB, making it a useful tool for studying the role of these enzymes in various biological processes. However, CPP has limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
Future research on CPP could focus on developing more efficient synthesis methods and improving its solubility in water. Additionally, CPP could be further studied for its potential use in combination with other cancer therapies to enhance their efficacy. Further research could also explore the potential use of CPP in the treatment of neurodegenerative diseases and inflammatory disorders.
合成法
The synthesis of CPP involves the reaction of 3-chlorophenol with 4-pyridinecarboxaldehyde in the presence of sodium hydroxide to form 2-(3-chlorophenoxy)pyridine. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-chlorophenoxy)-N-(3-bromopropionyl)pyridine. Finally, the bromine atom is replaced with an amide group using sodium azide and copper(I) iodide to form 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide.
科学的研究の応用
CPP has been extensively studied for its potential use in various research applications, including cancer therapy, neuroprotection, and inflammation. CPP has been shown to inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide, which is involved in DNA repair and cell death pathways. Inhibition of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making CPP a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-4-2-3-13(16)9-14)15(19)18-10-12-5-7-17-8-6-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIMOYBUZRCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)


![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)


![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)